1-Methyl-2-sulfanylideneazonan-4-one
Description
1-Methyl-2-sulfanylideneazonan-4-one is a nine-membered cyclic compound featuring a thioamide (-C=S) and a ketone group at the 4-position. These compounds are characterized by a five-membered ring with thioamide and amide functionalities, enabling unique hydrogen-bonding networks critical for their crystallographic behavior and biological activity . The methyl substituent in the title compound likely influences its electronic and steric properties compared to other derivatives, though further experimental validation is required.
Properties
CAS No. |
178218-31-0 |
|---|---|
Molecular Formula |
C9H15NOS |
Molecular Weight |
185.29 g/mol |
IUPAC Name |
1-methyl-2-sulfanylideneazonan-4-one |
InChI |
InChI=1S/C9H15NOS/c1-10-6-4-2-3-5-8(11)7-9(10)12/h2-7H2,1H3 |
InChI Key |
JBLIPUKVEZUTSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCCC(=O)CC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-sulfanylideneazonan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methyl-substituted precursor with a sulfur-containing reagent under acidic or basic conditions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-sulfanylideneazonan-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-Methyl-2-sulfanylideneazonan-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-2-sulfanylideneazonan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom plays a crucial role in these interactions, often forming covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one ()
- Molecular Formula : C₇H₁₂N₂OS
- Key Features :
3-(2-Phenylethyl)-2-sulfanylideneimidazolidin-4-one ()
1-Methyl-2-sulfanylideneazonan-4-one (Hypothetical Comparison)
- Molecular Formula : Likely C₈H₁₃N₂OS (assuming a nine-membered azonane ring).
- Key Differences :
- Larger ring size may reduce ring strain but decrease hydrogen-bonding efficiency compared to five-membered analogs.
- Methyl group at position 1 could sterically hinder intermolecular interactions.
Hydrogen-Bonding and Supramolecular Assembly
Thiohydantoins like those in and form intricate hydrogen-bonding networks due to their D–A–D–A (donor–acceptor) sequences. For example, 5-isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one forms dual R₂²(8) rings via N–H···S and N–H···O bonds, which stabilize its crystal packing . The larger azonan-4-one ring in the title compound might exhibit weaker or less directional hydrogen bonding, impacting its solid-state properties.
Data Tables
Table 1: Structural and Functional Comparison of Selected Thiohydantoin Derivatives
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